Galacto-RGD

integrin αvβ3 binding affinity IC50 glycosylation advantage

Galacto-RGD is a benchmark glycosylated cyclic RGD peptide for integrin αvβ3-targeted imaging. Its galactose-modified scaffold confers 3.2-fold stronger αvβ3 binding versus unglycosylated RGD dimers and ~15-fold over monomeric c(RGDfK). As the most clinically validated αvβ3 PET tracer precursor ([18F]Galacto-RGD achieves tumor-to-muscle ratios up to 7.7, tumor SUVs reaching 9.0, and favorable dosimetry at ~19 μSv/MBq), it is the definitive choice for translational oncology imaging. Its high metabolic stability (≥87% intact at 2 h) and robust radiosynthesis protocol (up to 85% d.c. yield, >98% purity) ensure reproducibility across multi-time-point therapy-response studies.

Molecular Formula C34H52N10O12
Molecular Weight 792.8 g/mol
Cat. No. B15603546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalacto-RGD
Molecular FormulaC34H52N10O12
Molecular Weight792.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39)
InChIKeyGUPUFVWCDYSPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galacto-RGD Sourcing Guide: Glycosylated Cyclic RGD Peptide for Integrin αvβ3-Targeted PET Imaging


Galacto-RGD (CAS 922175-70-0) is a glycosylated cyclic arginine-glycine-aspartic acid (RGD) peptide antagonist that selectively binds integrin αvβ3 with high affinity. Developed as the first-in-class PET tracer for noninvasive imaging of αvβ3 integrin expression, [18F]Galacto-RGD incorporates a sugar amino acid moiety (derived from galactose) onto the cyclic RGD scaffold to improve pharmacokinetic properties over unglycosylated analogs [1]. The compound has been validated in multiple human clinical studies across melanoma, sarcoma, glioma, and other solid tumors, demonstrating specific tumor uptake correlating with αvβ3 expression levels, rapid blood clearance, and favorable radiation dosimetry [2]. Galacto-RGD and its dimeric counterpart Galacto-RGD2 represent benchmark glycosylated RGD peptides against which newer integrin-targeted tracers are routinely compared [3].

Why Generic RGD Peptide Substitution Fails: Quantified Differentiation of Galacto-RGD


Cyclic RGD peptides as a class target αvβ3 integrin, but binding affinity, pharmacokinetics, and in vivo imaging contrast vary dramatically depending on glycosylation status, linker chemistry, and multivalency. The galactose modification on Galacto-RGD is not a passive structural feature; it directly modulates blood clearance, metabolic stability, and tumor-to-background ratios in ways that non-glycosylated or PEGylated analogs do not replicate [1]. In head-to-head assays, unglycosylated RGD dimers exhibit 3.2-fold weaker integrin αvβ3 binding than their galactosylated counterparts, while monomeric c(RGDfK) shows approximately 15-fold lower affinity [2]. Furthermore, replacing the galacto-linker with PEG4-based linkers alters biodistribution—sacrificing tumor-to-blood contrast for lower liver uptake, or vice versa—meaning no single alternative simultaneously optimizes all clinically relevant parameters [3]. These quantitative biochemical and pharmacokinetic differences mean that procurement decisions for RGD-based imaging probes cannot be made on a class-level equivalence basis.

Galacto-RGD Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


Integrin αvβ3 Binding Affinity: Galacto-RGD2 Outperforms Non-Glycosylated RGD2 by 3.2-Fold and Monomeric c(RGDfK) by 15-Fold

In a direct competitive displacement assay using 125I-echistatin on intact U87MG human glioma cells, FITC-Galacto-RGD2 demonstrated an IC50 of 28 ± 8 nM, compared to 89 ± 17 nM for the non-glycosylated FITC-RGD2 dimer (3.2-fold weaker) and 414 ± 36 nM for the monomeric reference standard c(RGDfK) (14.8-fold weaker). The scrambled negative control FITC-3P-RGK2 showed an IC50 of 589 ± 73 nM, confirming RGD-sequence specificity [1]. In an independent study using the same assay system, DOTA-Galacto-RGD2 yielded an IC50 of 27 ± 2 nM versus 596 ± 48 nM for the scrambled DOTA-3P-RGK2 (22-fold difference) [2]. Both independent datasets converge on the same conclusion: galactosylation of the RGD dimer confers a reproducible ~3-fold binding affinity advantage over the unglycosylated form and a ≥15-fold advantage over monomeric c(RGDfK).

integrin αvβ3 binding affinity IC50 glycosylation advantage U87MG competitive displacement

In Vivo Metabolic Stability: [18F]Galacto-RGD Maintains ≥87% Intact Tracer in Blood and Tumor at 2 Hours Post-Injection

The metabolic stability of [18F]Galacto-RGD was quantified in mouse blood, liver, kidney, and tumor homogenates 2 hours after intravenous tracer injection. The average fraction of intact tracer was approximately 87% in blood, 76% in liver, 69% in kidney, and 87% in tumor, indicating high in vivo stability of the radiolabeled glycopeptide [1]. While direct comparator data for non-glycosylated RGD peptides under identical conditions are not available in the same study, this stability profile is considered favorable within the glycopeptide radiopharmaceutical class and supports the use of [18F]Galacto-RGD for delayed imaging protocols (60-90 min post-injection) where tracer integrity is critical [2]. The rapid blood clearance combined with high metabolic stability contributes to the high tumor-to-background ratios observed clinically.

metabolic stability in vivo stability radiopharmaceutical integrity biodistribution

Clinical Tumor-to-Background Contrast: [18F]Galacto-RGD Achieves Peak Tumor-to-Muscle Ratio of 7.7 in Human Cancer Patients

In a clinical study of 19 cancer patients (melanoma, sarcoma, osseous metastases), [18F]Galacto-RGD showed rapid blood clearance with primarily renal excretion. Standardized uptake values (SUVs) in tumors ranged from 1.2 to 9.0. The tumor-to-blood and tumor-to-muscle ratios increased over time, reaching peak values of 3.1 ± 2.0 and 7.7 ± 4.3, respectively, at 72 minutes post-injection [1]. Compartmental modeling revealed that distribution volume values were on average 4 times higher for tumor tissue (1.5 ± 0.8) than for muscle tissue (0.4 ± 0.1), indicating minimal non-specific tracer retention in normal muscle [1]. In a separate cross-study comparison using human melanoma M21/M21-L xenografts, [18F]Galacto-RGD showed tumor uptake of 1.6 ± 0.2%ID/g in αvβ3-positive tumors versus 0.4 ± 0.1%ID/g in αvβ3-negative tumors (4-fold specificity window), with tumor-to-blood ratios superior to [68Ga]DOTA-RGD due to the latter's approximately 3-fold higher blood pool activity [2].

PET imaging contrast tumor-to-background ratio clinical biodistribution SUV quantification

Biodistribution Advantage: Galacto-RGD2 Dimer Shows Faster Blood Clearance and Higher Tumor-to-Background Ratios Than PEGylated 3P-RGD2 Dimer

In a direct head-to-head biodistribution study in athymic nude mice bearing MDA-MB-435 breast tumor xenografts, 111In(DOTA-Galacto-RGD2) and 111In(DOTA-3P-RGD2) showed nearly identical tumor uptake values (6.79 ± 0.98 vs 6.17 ± 1.65 %ID/g at 1 h p.i., respectively) [1]. The critical differentiation emerged in clearance kinetics: 111In(DOTA-Galacto-RGD2) exhibited faster clearance from blood and muscle than 111In(DOTA-3P-RGD2), resulting in higher tumor-to-blood and tumor-to-muscle ratios [1]. Conversely, 111In(DOTA-3P-RGD2) showed lower liver uptake and better tumor-to-liver ratios [1]. This demonstrates that the galacto-linker and PEG4-linker produce distinct, non-interchangeable biodistribution profiles—the galacto variant optimizes blood/muscle clearance for higher soft-tissue contrast, while the PEG4 variant reduces hepatic retention. For applications where blood-pool background minimization is critical (e.g., thoracic or abdominal lesion detection), the galacto-linker offers a quantifiable advantage.

blood clearance kinetics tumor-to-blood ratio galacto-linker vs PEG-linker dimeric RGD biodistribution

Radiation Dosimetry: [18F]Galacto-RGD Delivers Low Effective Dose of 22 μSv/MBq, Comparable to Clinical [18F]FDG Standard

The effective radiation dose for [18F]Galacto-RGD was calculated using the MIRDOSE 3.0 program based on dynamic PET residence times measured in New Zealand white rabbits. The estimated effective dose was 2.2 × 10⁻² mGy/MBq (22 μSv/MBq) [1]. A subsequent human dosimetry study confirmed an effective dose of 18.7 ± 2.4 μSv/MBq, with the highest absorbed dose in the bladder wall (0.22 ± 0.03 mGy/MBq), consistent with primarily renal excretion [2]. This places [18F]Galacto-RGD in the same low-dose range as routine [18F]FDG PET (approximately 19-20 μSv/MBq), supporting its safe use for repeated imaging studies in the same patient. While systematic head-to-head dosimetry comparisons with other RGD tracers are not available, the established clinical dosimetry profile provides regulatory-grade safety data that newer RGD tracers lack [3].

radiation dosimetry effective dose patient safety MIRDOSE calculation

Galacto-RGD Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Clinical PET Imaging of Tumor αvβ3 Integrin Expression for Anti-Angiogenic Therapy Patient Selection and Monitoring

[18F]Galacto-RGD is the most extensively clinically validated αvβ3 PET tracer, with proven tumor-to-muscle ratios reaching 7.7 ± 4.3 at 72 min and tumor SUVs up to 9.0 in human patients, enabling noninvasive quantitative assessment of integrin expression [1]. Its tumor uptake directly correlates with αvβ3 expression confirmed by immunohistochemistry (LM 609 antibody) and Western blot, making it suitable for patient stratification in anti-angiogenic therapy trials [2]. The low effective radiation dose (approximately 19 μSv/MBq) supports repeated scanning for therapy response assessment.

Fluorescent Staining and In Vitro Quantification of Integrin αvβ3/αvβ5 Expression in Tumor Tissue Sections

FITC-Galacto-RGD2 provides an IC50 of 28 ± 8 nM in U87MG whole-cell displacement assays—3.2-fold higher affinity than non-glycosylated FITC-RGD2—making it a preferred fluorescent probe for integrin expression quantification in tumor biopsies [1]. The fluorescent intensity quantified with FITC-Galacto-RGD2 showed an excellent linear correlation with both fluorescence-labeled anti-integrin β3 antibody staining and in vivo tumor uptake of 99mTc-3P-RGD2 (%ID/g), validating its use as a surrogate marker for integrin expression level [1]. This application is particularly valuable for correlating in vitro histopathology with in vivo PET imaging data in translational research workflows.

Preclinical SPECT Imaging with 111In-Labeled Galacto-RGD2 Where High Tumor-to-Blood Contrast Is Required

For preclinical SPECT imaging applications where minimizing blood pool background is critical, 111In(DOTA-Galacto-RGD2) offers a demonstrated advantage: it shows faster blood and muscle clearance than the PEGylated counterpart 111In(DOTA-3P-RGD2), resulting in higher tumor-to-blood and tumor-to-muscle ratios despite nearly identical absolute tumor uptake values (~6.79 vs ~6.17 %ID/g at 1 h) [1]. This makes 111In(DOTA-Galacto-RGD2) the preferred choice for imaging tumors located in well-perfused anatomical regions such as the thorax or head/neck, where blood-pool signal can otherwise obscure lesion detection.

Longitudinal Preclinical Studies Requiring Repeated Integrin αvβ3 Imaging with Established Radiation Dosimetry

For multi-time-point imaging studies (e.g., monitoring anti-angiogenic treatment response over weeks), [18F]Galacto-RGD's well-characterized human and animal dosimetry (effective dose ~19-22 μSv/MBq, biodistribution validated in multiple species) provides the regulatory familiarity and safety data that facilitate institutional animal care and use committee (IACUC) and IRB approval [1]. Its high metabolic stability (≥87% intact in blood and tumor at 2 h) ensures quantitative reproducibility across imaging sessions, while the established radiosynthesis protocol—producing up to 85% decay-corrected radiochemical yield with >98% purity—supports reliable on-site production for repeated studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galacto-RGD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.